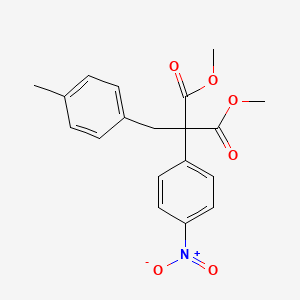
Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate, also known as DMNBPM, is a malonate ester used as a synthetic intermediate in the production of pharmaceuticals and other compounds. It is a white, crystalline solid with a molecular weight of 346.4 g/mol and a melting point of 104-106 °C. DMNBPM has been studied for its potential applications in the synthesis of a variety of compounds, ranging from pharmaceuticals to food additives.
Scientific Research Applications
Synthesis and Molecular Structure
- Dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, a derivative of Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate, has been synthesized and its molecular structure studied using NMR, X-ray diffraction, and ab initio calculations. This compound features a pyrazole ring, a phenyl ring, and an ethylene dimethyl malonate frame. Monohydration is present in the structure via NH⋯OH2 hydrogen bonding (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Proton Transfer Reactions
- Deprotonation of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile has been studied using kinetic, FTIR, and 1H NMR spectroscopic methods. The study provides insights into the mechanisms of proton transfer reactions (Schroeder, Brzeziński, Jarczewski, Grech, & Milart, 1996).
Synthesis in Chrysanthemic Acid Production
- Three intermediates in the synthesis of chrysanthemic acid were examined, namely, dimethyl 2-{(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-nitropropyl}malonate and related compounds. These intermediates play a crucial role in the synthesis process of chrysanthemic acid, a significant compound in organic chemistry (Baudoux et al., 1998).
Applications in Organic Synthesis
- Dimethyl malonate has been utilized in various organic synthesis reactions. For example, it served as a one-carbon source in introducing carbon substituents onto aromatic nitro compounds, a novel method significant for its application in creating functional groups (Selvakumar, Reddy, Kumar, & Iqbal, 2001).
Properties
IUPAC Name |
dimethyl 2-[(4-methylphenyl)methyl]-2-(4-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-13-4-6-14(7-5-13)12-19(17(21)25-2,18(22)26-3)15-8-10-16(11-9-15)20(23)24/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUBDPDYHCHCJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)

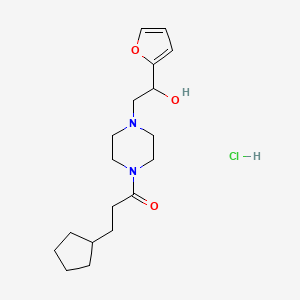
![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)
![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate](/img/structure/B2369188.png)
![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)
![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide](/img/structure/B2369192.png)
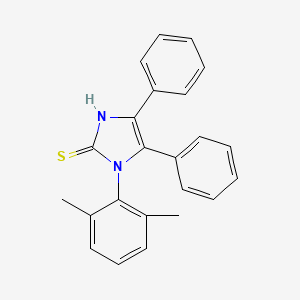
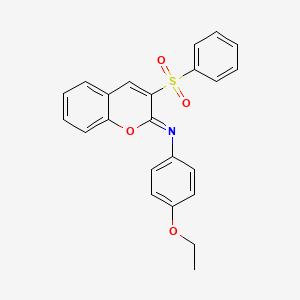

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea](/img/structure/B2369196.png)
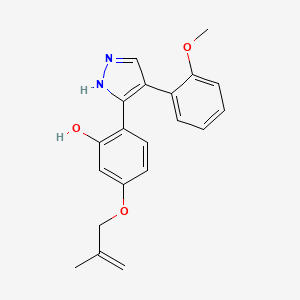
![{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide](/img/structure/B2369202.png)
